Ethyl Cyclopropylcarboxylate-d4
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Overview
Description
Preparation Methods
Ethyl Cyclopropylcarboxylate-d4 can be synthesized through several methods. One common approach involves the cyclopropanation of ethylene using ethyl diazoacetate in the presence of a gold catalyst . Other methods include ring contraction of 2-halocyclobutanone, cyclization of alkyl 4-halobutanoates, electroreductive dehalogenation, and decarboxylation of diethyl 1,1-cyclopropyldicarboxylate . Industrial production methods often involve these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl Cyclopropylcarboxylate-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclopropanecarboxylic acid derivatives, while reduction can yield cyclopropylmethanol.
Scientific Research Applications
Ethyl Cyclopropylcarboxylate-d4 is widely used in scientific research due to its stable isotope labeling. It is utilized in metabolic research to study metabolic pathways in vivo safely. In environmental studies, it serves as a standard for detecting pollutants in air, water, soil, sediment, and food. Additionally, it is used in organic chemistry for chemical identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of Ethyl Cyclopropylcarboxylate-d4 involves its incorporation into metabolic pathways due to its stable isotope labeling. This allows researchers to trace and study the compound’s behavior and interactions within biological systems. The molecular targets and pathways involved depend on the specific application and research focus.
Comparison with Similar Compounds
Ethyl Cyclopropylcarboxylate-d4 can be compared with other similar compounds such as Ethyl Cyclopropylcarboxylate (unlabeled) and other deuterated cyclopropylcarboxylates. Its uniqueness lies in its stable isotope labeling, which provides distinct advantages in research applications, including enhanced accuracy and reliability in data analysis .
Similar compounds include:
- Ethyl Cyclopropylcarboxylate (unlabeled)
- Cyclopropanecarboxylic Acid Ethyl Ester-d4
- Other deuterated cyclopropylcarboxylates
Properties
IUPAC Name |
ethyl 2,2,3,3-tetradeuteriocyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDOSDVZPSGLFZ-KHORGVISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)OCC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747753 |
Source
|
Record name | Ethyl (2,2,3,3-~2~H_4_)cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927810-77-3 |
Source
|
Record name | Ethyl (2,2,3,3-~2~H_4_)cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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